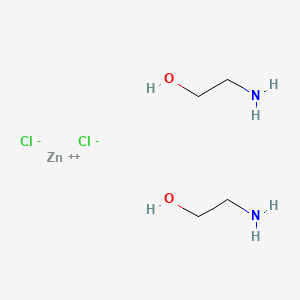![molecular formula C15H20N6OS2 B13766333 Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- CAS No. 63467-24-3](/img/structure/B13766333.png)
Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- is a complex organic compound with a unique structure that includes an azo group, a thiadiazole ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with ethyl chloroacetate under reflux conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the thiadiazole derivative.
Acetamide Formation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as nitro or halogen derivatives.
科学的研究の応用
Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiadiazole ring may also play a role in its biological activity by interacting with enzymes or receptors.
類似化合物との比較
Similar Compounds
Acetazolamide: A compound with a similar thiadiazole ring but different substituents.
2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole ring structure but lacks the azo group and acetamide moiety.
Uniqueness
Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- is unique due to its combination of an azo group, thiadiazole ring, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 63467-24-3 | |
分子式 |
C15H20N6OS2 |
分子量 |
364.5 g/mol |
IUPAC名 |
N-[5-(ethylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C15H20N6OS2/c1-5-16-11-8-12(17-10(4)22)13(7-9(11)3)18-19-14-20-21-15(24-14)23-6-2/h7-8,16H,5-6H2,1-4H3,(H,17,22) |
InChIキー |
YVYGGPFQLVAPMM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=C(C=C1C)N=NC2=NN=C(S2)SCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







